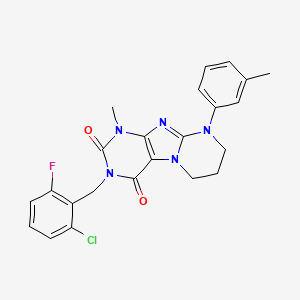

KRAS G12C inhibitor 29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21ClFN5O2 |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |

InChI Key |

GWEBJSRHSQNRTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Target Selectivity Profile of Adagrasib (MRTX849), a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Adagrasib represents a significant advancement in targeting a previously "undruggable" oncogene. Understanding its selectivity is critical for appreciating its therapeutic window and potential off-target effects.

Introduction: Targeting the KRAS G12C Oncogene

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge due to its high affinity for GTP/GDP and the absence of deep allosteric binding pockets. The G12C mutation, where glycine at position 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that can be covalently targeted by specific inhibitors.

Adagrasib (MRTX849) is an orally bioavailable, small-molecule inhibitor designed to irreversibly and selectively bind to the cysteine-12 of KRAS G12C.[1] It traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2][3] Adagrasib was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours and extensive tissue distribution, including central nervous system penetration.[3][4]

Target Selectivity Profile of Adagrasib

The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Adagrasib has been engineered for high selectivity for the KRAS G12C mutant over wild-type KRAS and other protein kinases.

2.1 Potency and Selectivity for KRAS G12C

Adagrasib demonstrates potent inhibition of KRAS G12C. Preclinical models have shown that it has over 1,000-fold selectivity for KRAS G12C compared with wild-type KRAS.[4] This high degree of selectivity is attributed to its covalent binding mechanism, which relies on the presence of the mutant cysteine residue. Furthermore, studies have shown that adagrasib is strictly KRAS-specific, unlike sotorasib, which can also bind to NRAS and HRAS G12C mutants.[5][6] This specificity is driven by a strong, irreplaceable interaction with histidine 95 (H95) on the KRAS protein.[5]

2.2 Cellular Activity Profile

In cellular assays, adagrasib potently inhibits cell proliferation in a wide range of cancer cell lines harboring the KRAS G12C mutation. Conversely, it shows minimal activity in cell lines with other KRAS mutations (e.g., G12S, G13D) or wild-type KRAS.[7] This cellular selectivity corroborates the biochemical findings and underscores its targeted mechanism of action. Adagrasib also effectively inhibits downstream signaling pathways, including the phosphorylation of ERK1/2 and S6, with IC50 values in the single-digit nanomolar range in mutant cell lines.[8]

2.3 Off-Target Profile

Comprehensive off-target screening is crucial to identify potential liabilities and understand the full safety profile of an inhibitor. In secondary pharmacology screening studies, adagrasib at a concentration of 10 μM showed greater than 50% inhibition of 18 off-target receptors.[7] Among these, it exhibited over 90% inhibitory activity against 4 off-target kinases or enzymes at the same concentration.[7] While these findings indicate some off-target activity at high concentrations, the overall profile supports a favorable therapeutic window, given its high on-target potency.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the selectivity and potency of adagrasib.

Table 1: Biochemical and Cellular Potency of Adagrasib against KRAS G12C

| Assay Type | Cell Line / Protein | Endpoint | Value | Reference |

| Biochemical | KRAS G12C | ERK1/2 Phosphorylation IC50 | 17 nM | [7] |

| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (2D) | 10 - 973 nM | [8][9] |

| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (3D Spheroids) | 0.2 - 1042 nM | [8][9] |

| Cellular | KRAS WT/G12S/G13D Cell Lines | Growth Inhibition IC50 | >3000 nM | [7] |

| Cellular | MIA PaCa-2 (KRAS G12C) | ERK1/2 Phosphorylation IC50 | Single-digit nM | [8] |

| Cellular | MIA PaCa-2 (KRAS G12C) | S6 Phosphorylation IC50 | Single-digit nM | [8] |

Table 2: Selectivity Profile of Adagrasib

| Target | Selectivity Fold (vs. WT) | Method | Finding | Reference |

| KRAS Wild-Type | >1,000-fold | Preclinical Models | High selectivity for G12C mutant over wild-type. | [4] |

| NRAS/HRAS G12C | KRAS-specific | Biochemical & Cellular Assays | Adagrasib inhibition is KRAS-specific, unlike sotorasib. | [5][6] |

| Off-Target Panel | N/A | Secondary Pharmacology Screen (10 µM) | >50% inhibition of 18 receptors; >90% inhibition of 4 kinases/enzymes. | [7] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of selectivity data. Below are protocols for key experiments used to characterize adagrasib.

4.1 Biochemical Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing nucleotide exchange facilitated by the Guanine Nucleotide Exchange Factor, SOS1.

-

Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to monitor the displacement of a fluorescently labeled GDP analog from KRAS by unlabeled GTP. Inhibition of this process by a compound indicates it stabilizes the GDP-bound state.

-

Materials: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-FL-GDP), unlabeled GTP, recombinant SOS1 catalytic domain (SOScat), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4), test compound (Adagrasib).

-

Protocol:

-

Pre-incubate KRAS G12C protein with the fluorescent GDP analog to form a stable complex.

-

Dispense the KRAS-GDP complex into a 384-well assay plate.

-

Add serial dilutions of adagrasib or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the exchange reaction by adding a mixture of unlabeled GTP and SOScat.

-

Monitor the decrease in TR-FRET signal over time using a plate reader with appropriate filters. The signal decreases as the fluorescent GDP is displaced.

-

Calculate the rate of nucleotide exchange for each compound concentration.

-

Plot the exchange rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

4.2 Cellular Viability Assay (CellTiter-Glo®)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Protocol:

-

Seed cancer cell lines (e.g., MIA PaCa-2 for G12C, A549 for G12S) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of adagrasib (e.g., 0.1 nM to 10 µM) or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours for 2D culture, 12 days for 3D spheroid culture) at 37°C in a 5% CO2 incubator.[8][9]

-

After incubation, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.

-

4.3 Western Blotting for Downstream Signaling Analysis

This technique is used to measure the levels of key phosphorylated proteins in the KRAS signaling pathway to confirm target engagement and functional inhibition in a cellular context.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of target proteins (e.g., ERK, S6).

-

Protocol:

-

Plate KRAS G12C mutant cells (e.g., MIA PaCa-2) and allow them to attach.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Treat cells with various concentrations of adagrasib for a defined time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the extent of pathway inhibition.

-

Visualizations of Pathways and Workflows

5.1 KRAS Downstream Signaling Pathways

The diagram below illustrates the primary signaling cascades downstream of KRAS, the MAPK and PI3K-AKT pathways, and indicates the point of inhibition by adagrasib.

Caption: KRAS downstream signaling and point of inhibition by Adagrasib.

5.2 Experimental Workflow for Cellular Selectivity Profiling

This diagram outlines the workflow to compare the anti-proliferative effect of adagrasib on KRAS G12C mutant versus non-mutant cell lines.

Caption: Workflow for determining the cellular selectivity of Adagrasib.

5.3 Logical Diagram of Adagrasib's Covalent Inhibition Mechanism

This diagram illustrates the logical requirement for adagrasib's selective action on KRAS G12C.

Caption: Logical flow for the selective covalent binding of Adagrasib.

References

- 1. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. onclive.com [onclive.com]

- 3. targetedonc.com [targetedonc.com]

- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Binding Affinity and Mechanistic Analysis of KRAS G12C Inhibitor 29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and functional characteristics of the novel KRAS G12C inhibitor, compound 29. The data presented herein is derived from the pivotal study, "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors," published in the Journal of Medicinal Chemistry. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Binding and Functional Data

The inhibitory activity of compound 29 against the KRAS G12C mutant was assessed using both biochemical and cellular assays. The data are summarized below for direct comparison with other compounds in the same series.

| Compound | Biochemical Assay: SOS1-catalyzed GDP/GTP Exchange IC50 (µM)[1] | Cellular Assay: p-ERK1/2 Inhibition IC50 (µM)[1] |

| 29 | 0.203 | 0.22 |

| 28 | 0.160 | 0.23 |

| 30 | 0.088 | 0.13 |

| 31 | 0.047 | 0.049 |

| 32 | 0.030 | 0.031 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Biochemical Assay: SOS1-Catalyzed GDP/GTP Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.[1]

Principle: The assay utilizes AlphaScreen technology to detect the interaction between GTP-loaded KRAS G12C and the RAS-binding domain (RBD) of its downstream effector, c-RAF. Inhibition of GDP/GTP exchange by a compound leads to a decrease in the AlphaScreen signal.[1]

Protocol:

-

Protein Preparation: Recombinant human KRAS G12C (residues 1-169) and the catalytic domain of human SOS1 (residues 564-1049) are expressed and purified.

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA.

-

KRAS G12C is pre-loaded with GDP.

-

Test compounds are serially diluted in DMSO.

-

-

Assay Procedure:

-

KRAS G12C (final concentration, 50 nM) is incubated with the test compound or DMSO vehicle in assay buffer for a specified pre-incubation period.

-

The exchange reaction is initiated by the addition of SOS1 (final concentration, 10 nM) and GTP (final concentration, 100 µM).

-

The reaction is allowed to proceed for 5 minutes at room temperature.[1]

-

The reaction is stopped, and the detection reagents are added: biotinylated c-RAF RBD, streptavidin-coated donor beads, and anti-KRAS antibody-conjugated acceptor beads.

-

After an incubation period to allow for bead binding, the plate is read on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is converted to percent inhibition relative to DMSO controls.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay: Phospho-ERK1/2 (p-ERK1/2) Immunoassay

This cell-based assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event following KRAS activation. Inhibition of KRAS G12C is expected to reduce p-ERK1/2 levels.[1]

Principle: The assay employs a sandwich immunoassay format (e.g., Meso Scale Discovery - MSD) to measure the levels of phosphorylated ERK1/2 in cell lysates.[1]

Protocol:

-

Cell Culture: MIA PaCa-2 cells, which harbor a KRAS G12C mutation, are cultured in appropriate media until they reach a suitable confluency.

-

Compound Treatment:

-

Cells are serum-starved to reduce basal signaling.

-

Cells are then treated with serial dilutions of the test compound or DMSO vehicle for 2 hours.[1]

-

Following compound incubation, cells are stimulated with epidermal growth factor (EGF) to induce KRAS signaling.

-

-

Cell Lysis:

-

After stimulation, the cell culture medium is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoassay:

-

The cell lysates are transferred to an MSD plate pre-coated with a capture antibody specific for total ERK1/2.

-

After incubation and washing, a detection antibody specific for phosphorylated ERK1/2 (conjugated to an electrochemiluminescent label) is added.

-

The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

-

-

Data Analysis:

-

The p-ERK1/2 signal is normalized to the total ERK1/2 signal or total protein concentration.

-

The normalized data is then used to calculate the percent inhibition relative to EGF-stimulated, DMSO-treated controls.

-

IC₅₀ values are determined from the dose-response curves using a four-parameter logistic fit.

-

Visualizations

KRAS G12C Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway, highlighting the role of the G12C mutation and the mechanism of action for covalent inhibitors like compound 29.

Caption: KRAS G12C signaling and inhibition by compound 29.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the sequential steps involved in the biochemical and cellular characterization of KRAS G12C inhibitors.

Caption: Workflow for KRAS G12C inhibitor evaluation.

References

KRAS G12C inhibitor 29 structural biology and binding pocket

An In-depth Technical Guide to the Structural Biology and Binding Pocket of a KRAS G12C Inhibitor

This guide provides a detailed overview of the structural biology and binding characteristics of a representative KRAS G12C inhibitor, Sotorasib (AMG-510). The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (glycine to cysteine at codon 12) being particularly prevalent in non-small cell lung cancer.[2][3][4] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which drives oncogenic signaling.[2][5]

The presence of the cysteine residue in the G12C mutant provides a unique opportunity for targeted covalent inhibition.[1] Covalent inhibitors are designed to form an irreversible bond with the thiol group of the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][4][6][7] This prevents the exchange of GDP for GTP and subsequently blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][7][8]

Sotorasib (AMG-510): A Representative KRAS G12C Inhibitor

Sotorasib (tradename Lumakras) was the first FDA-approved targeted therapy for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer.[2] It is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine at position 12 of KRAS G12C.

Structural Biology of Sotorasib Binding

The structural basis of Sotorasib's interaction with KRAS G12C has been elucidated through X-ray crystallography. Sotorasib binds to a novel, cryptic pocket on the surface of KRAS G12C, known as the Switch-II pocket (S-IIP).[1][9] This pocket is located near the switch-II region, a conformationally flexible loop that is critical for KRAS function.

The binding of Sotorasib induces a conformational change in the switch-II region, locking KRAS G12C in an inactive state.[2] A key feature of Sotorasib's binding is its interaction with His95, an amino acid unique to KRAS, which contributes to its high selectivity.[9] The acrylamide "warhead" of Sotorasib forms a covalent bond with the Cys12 residue, ensuring irreversible inhibition.[2][9]

The Sotorasib Binding Pocket

The Sotorasib binding pocket is a shallow groove on the surface of KRAS G12C that is not readily apparent in the unbound state. The key features of this pocket include:

-

Covalent Attachment Site (Cys12): The mutated cysteine residue is the anchor point for Sotorasib.

-

Switch-II Pocket (S-IIP): A region adjacent to the switch-II loop that accommodates the core of the Sotorasib molecule.

-

His95 Groove: A cryptic groove that is engaged by the aromatic rings of Sotorasib, enhancing its binding affinity and selectivity.[9]

The specific interactions within this pocket are crucial for the potency and selectivity of Sotorasib and serve as a blueprint for the design of next-generation KRAS G12C inhibitors.

Quantitative Data

The following table summarizes key quantitative data for Sotorasib (AMG-510).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (p-ERK inhibition) | ~1-10 nM | Various KRAS G12C mutant cell lines | [2] |

| PDB ID | 6OIM | Co-crystal structure of KRAS G12C with Sotorasib | [9] |

Experimental Protocols

Protein Expression, Purification, and Crystallization

A general workflow for obtaining the co-crystal structure of a KRAS G12C inhibitor is outlined below.

-

Protein Expression and Purification:

-

The human KRAS (residues 1-169) G12C mutant is cloned into an expression vector (e.g., pET-21a) with a C-terminal His-tag.

-

The protein is expressed in E. coli (e.g., BL21(DE3) strain) and induced with IPTG.

-

Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.[10][11]

-

-

Crystallization:

-

The purified KRAS G12C protein is loaded with GDP.

-

The protein is incubated with the inhibitor (e.g., Sotorasib) to allow for covalent bond formation.

-

The protein-inhibitor complex is concentrated and subjected to crystallization screening using various conditions (e.g., hanging drop vapor diffusion).[11]

-

Crystals are cryo-protected before data collection.[12]

-

X-ray Crystallography Data Collection and Structure Determination

-

Data Collection:

-

Structure Determination:

-

The diffraction data are processed (indexed, integrated, and scaled).[11]

-

The phase problem is solved using molecular replacement, using a known KRAS structure as a search model.

-

An initial electron density map is generated, and the protein-inhibitor model is built and refined.[13][14]

-

The final structure is validated and deposited in the Protein Data Bank (PDB).

-

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathways and the mechanism of G12C inhibition.

Experimental Workflow for Co-crystal Structure Determination

Caption: Workflow for determining the co-crystal structure of a KRAS G12C inhibitor.

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Protein Experimental Techniques [jeffjar.me]

- 13. youtube.com [youtube.com]

- 14. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathway Inhibition by KRAS G12C Inhibitors

This guide provides a detailed overview of the mechanism of action and downstream signaling consequences of KRAS G12C inhibitors, a pivotal class of targeted therapies in oncology. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the molecular basis of their therapeutic effect, quantitative data on their activity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action of KRAS G12C Inhibitors

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active protein that drives oncogenic signaling.[2][3]

KRAS G12C inhibitors are small molecules that specifically and covalently bind to the mutant cysteine residue at position 12.[4] This binding occurs in the Switch-II pocket of the KRAS protein when it is in its inactive, GDP-bound state.[1] By forming this irreversible covalent bond, the inhibitors lock the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP.[1][4] This blockage of KRAS reactivation effectively silences the downstream signaling cascades that promote uncontrolled cell growth.[4][5]

Downstream Signaling Pathway Inhibition

The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream effector pathways, most notably the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[4][6] Inhibition of KRAS G12C by targeted therapies leads to the suppression of these key signaling cascades.

2.1. MAPK Pathway Inhibition

The MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon activation, KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression.

KRAS G12C inhibitors effectively block this cascade by preventing the initial activation of RAF by KRAS.[6] This leads to a significant reduction in the phosphorylation levels of MEK and ERK, which can be observed experimentally through techniques like Western blotting.[7] The suppression of the MAPK pathway is a primary mechanism through which KRAS G12C inhibitors exert their anti-proliferative effects.[6][7]

2.2. PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling axis downstream of KRAS that governs cell growth, survival, and metabolism. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn activates mTOR and other downstream effectors.

While the effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway can be more subtle compared to the MAPK pathway, inhibition of KRAS G12C does lead to a reduction in PI3K pathway signaling.[8][9] However, the activation of this pathway can also be influenced by other factors like receptor tyrosine kinases (RTKs), which can sometimes lead to resistance to KRAS G12C inhibitors.[8][9]

Quantitative Data Summary

The efficacy of KRAS G12C inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for two FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849).

Table 1: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC

| Parameter | Sotorasib (CodeBreak 100/200) | Adagrasib (KRYSTAL-1/12) |

| Objective Response Rate (ORR) | 37.1%[10] | 42.9%[10] |

| Median Progression-Free Survival (PFS) | 6.8 months[10] | 6.5 months[10] |

| Median Overall Survival (OS) | 12.5 months[10] | 12.6 months[10] |

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in CRC

| Parameter | Sotorasib (CodeBreak 100) | Adagrasib (KRYSTAL-1) |

| Objective Response Rate (ORR) - Monotherapy | 9.7%[11] | 19%[11] |

| Objective Response Rate (ORR) - Combination with Anti-EGFR | 30% (with Panitumumab)[12] | 46% (with Cetuximab)[11] |

Note: Data is compiled from various clinical trials and may have different patient populations and follow-up times.

Experimental Protocols

The investigation of KRAS G12C inhibitors and their effects on downstream signaling pathways involves a range of standard molecular and cellular biology techniques.

4.1. Western Blotting for Phospho-ERK Analysis

This protocol is used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the KRAS G12C inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[14]

-

Quantify the band intensities using densitometry software.

-

4.2. Cell Viability Assay (MTT/MTS)

This protocol is used to determine the effect of KRAS G12C inhibitors on cell proliferation and viability.

-

Cell Seeding:

-

Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density.[15]

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[15]

-

-

MTT/MTS Reagent Addition:

-

For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]

-

For MTS assay: Add a combined MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PES (phenazine ethosulfate) solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, and 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from the no-cell control wells).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their mechanism of action, which involves the covalent modification of the mutant KRAS protein and subsequent inhibition of downstream signaling pathways like the MAPK and PI3K/AKT cascades, provides a clear rationale for their therapeutic efficacy. The quantitative data from clinical trials underscores their clinical benefit, particularly in non-small cell lung cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of targeted therapies.

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Sotorasib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Impact of KRAS G12C Inhibitors on MAPK and PI3K Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of KRAS G12C inhibitors on the pivotal intracellular signaling pathways, MAPK and PI3K. While the specific "KRAS G12C inhibitor 29" appears to be a reference from literature rather than a designated compound, this document will synthesize data from well-characterized inhibitors of this class, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a comprehensive overview of their mechanism of action, the development of resistance, and the experimental methodologies used in their evaluation.

Mechanism of Action and Impact on the MAPK Pathway

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pro-proliferative pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway.

KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the cysteine residue at position 12 of the mutant KRAS protein. This binding event traps the KRAS G12C protein in its inactive, GDP-bound conformation. By preventing the loading of GTP, these inhibitors effectively shut down the oncogenic signaling cascade. The primary and most immediate consequence of KRAS G12C inhibition is the profound suppression of the MAPK pathway, leading to decreased phosphorylation of MEK and ERK, which in turn inhibits cell proliferation and promotes apoptosis in KRAS G12C-mutant cancer cells.[1][2][3][4]

Adaptive Resistance and the Role of the PI3K Pathway

Despite the initial efficacy of KRAS G12C inhibitors, a significant challenge in their clinical application is the development of adaptive resistance.[5][6] Cancer cells can rewire their signaling networks to bypass the inhibition of KRAS G12C. One of the key mechanisms of this resistance involves the reactivation of the MAPK pathway or the activation of parallel survival pathways, such as the PI3K-AKT-mTOR pathway.[7][8]

Inhibition of the MAPK pathway by a KRAS G12C inhibitor can lead to a release of the negative feedback loop that normally suppresses the activity of upstream receptor tyrosine kinases (RTKs).[1][9] This results in the hyperactivation of RTKs, which can then stimulate wild-type RAS isoforms (HRAS and NRAS) or directly activate the PI3K pathway.[1][5] Activation of PI3K leads to the phosphorylation and activation of AKT, a key signaling node that promotes cell survival and proliferation, thereby circumventing the therapeutic blockade of the MAPK pathway.[5][8] This adaptive response often limits the long-term efficacy of KRAS G12C inhibitor monotherapy.[6][7]

References

- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.tecan.com [lifesciences.tecan.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a KRAS G12C Inhibitor: A Technical Deep Dive into Compound 29

For Immediate Release

This whitepaper provides a detailed technical overview of the discovery and synthesis of KRAS G12C inhibitor 29, a key milestone in the development of targeted therapies for KRAS-mutant cancers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's biochemical and cellular activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation creates a unique, reactive cysteine residue that has become a key target for a new class of covalent inhibitors.

Compound 29 emerged from a structure-guided drug discovery program aimed at developing potent and selective covalent inhibitors that could bind to this mutant cysteine and lock the KRAS G12C protein in an inactive, GDP-bound state. This document details the scientific journey of inhibitor 29, a significant precursor to the clinical candidate Sotorasib (AMG 510).

Discovery and Optimization

The discovery of inhibitor 29 was part of a systematic effort to optimize a series of covalent inhibitors. The core strategy involved designing molecules with a warhead capable of forming a covalent bond with the Cys12 residue of KRAS G12C, thereby irreversibly inhibiting its function. The development process, from initial hit to the optimized lead compound 29, is outlined below.

Methodological & Application

Application Notes and Protocols for KRAS G12C Inhibitor Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models in the preclinical evaluation of KRAS G12C inhibitors. The following sections detail the underlying signaling pathway, a complete experimental workflow from cell line selection to data analysis, and expected outcomes based on published studies.

Introduction to KRAS G12C and Xenograft Models

The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS alterations in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation results in a constitutively active KRAS protein, leading to the uncontrolled activation of downstream pro-proliferative signaling pathways. The development of specific KRAS G12C inhibitors has marked a significant advancement in targeted cancer therapy.

Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are an essential tool for in vivo cancer research.[1] These models allow for the evaluation of novel anti-cancer drug efficacy in a living system that recapitulates key aspects of tumor growth.[1][2]

KRAS G12C Signaling Pathway

The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound state and thereby blocking downstream signaling.[3][4]

Experimental Workflow for KRAS G12C Xenograft Model

The following diagram outlines the key steps in conducting a KRAS G12C inhibitor study using a xenograft mouse model.

Detailed Experimental Protocols

Cell Line Selection and Culture

Cell Lines: Commonly used human cancer cell lines harboring the KRAS G12C mutation include:

-

NCI-H358 (Non-small cell lung cancer)

-

MIA PaCa-2 (Pancreatic cancer)

-

SW837 (Colorectal cancer)

-

NCI-H2122 (Non-small cell lung cancer)

Culture Conditions:

-

Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.[5]

Animal Model Selection

-

Strain: Immunodeficient mice such as Athymic Nude (nu/nu) or SCID mice are commonly used to prevent rejection of human tumor cells.[6][7]

-

Age and Sex: Typically, 6-8 week old female mice are used.[8]

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins.

Subcutaneous Tumor Implantation

-

Cell Preparation:

-

Harvest cells from culture flasks using trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® on ice.[5][9] Matrigel can enhance tumor take and growth rates.[7]

-

Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL).[10]

-

-

Injection Procedure:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).[9]

-

Shave and disinfect the injection site on the flank of the mouse.[9]

-

Gently lift the skin and inject the cell suspension subcutaneously using a 25-27 gauge needle.[9]

-

Slowly withdraw the needle to prevent leakage of the cell suspension.[5]

-

Tumor Growth Monitoring and Animal Welfare

-

Tumor Measurement:

-

Animal Welfare:

-

Monitor the body weight of the mice 2-3 times per week.[6][8]

-

Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.[8]

-

Euthanize animals if the tumor volume exceeds the protocol-defined limit (e.g., 1500-2000 mm³), if there is significant weight loss (>15-20%), or if signs of severe distress are observed.[11][12]

-

Inhibitor Administration

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

-

Dosing and Formulation:

-

Treatment Schedule:

Data Presentation: Efficacy of KRAS G12C Inhibitors in Xenograft Models

The following tables summarize quantitative data from preclinical studies of sotorasib and adagrasib in various KRAS G12C xenograft models.

Table 1: Sotorasib (AMG-510) Efficacy in Xenograft Models

| Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-H358 | Nude | 30 mg/kg, p.o., daily | Tumor size reduction | [13] |

| NCI-H358 | Nude | 10 mg/kg, p.o., daily | Effective tumor regression when combined with STA-9090 | [10] |

| LU99 | Nude | 100 mg/kg, p.o. | Significant tumor growth inhibition | [17] |

| NCI-H358 | Nude | 100 mg/kg, p.o. | Tumor regression | [18] |

Table 2: Adagrasib (MRTX849) Efficacy in Xenograft Models

| Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MIA PaCa-2 | Athymic Nude | 30 and 100 mg/kg, p.o., daily | Complete tumor regression in some mice | [3][14] |

| NCI-H358 | Athymic Nude | 30 and 100 mg/kg, p.o., daily | 61% and 79% tumor regression, respectively | [3] |

| LU99 | Nude | 100 mg/kg, p.o. | Significant tumor growth inhibition | [17] |

| LU65-Luc (intracranial) | Nude | 100 mg/kg, p.o., BID | Tumor regression and extended survival | [19][20] |

Data Analysis and Interpretation

-

Primary Endpoint: The primary efficacy endpoint is typically the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI) or percent change in tumor volume from baseline.

-

Statistical Analysis: Compare the tumor volumes between the treated and vehicle control groups using appropriate statistical tests, such as a t-test or ANOVA.

-

Toxicity Assessment: Evaluate toxicity by monitoring changes in body weight and clinical observations. Significant body weight loss can indicate treatment-related toxicity.

By following these detailed protocols, researchers can effectively utilize KRAS G12C xenograft mouse models to advance the preclinical development of novel cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeasenbio.com [yeasenbio.com]

- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 7. Matrigel augments xenograft transplantation of meningioma cells into athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.bcm.edu [cdn.bcm.edu]

- 12. staff.flinders.edu.au [staff.flinders.edu.au]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]

- 18. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Gavage Formulation of KRAS G12C Inhibitor 29 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, showing promise in solid tumors harboring this specific mutation.[1][2] Preclinical evaluation of these inhibitors in mouse models is a critical step in their development, requiring robust and reproducible methods for administration. Oral gavage is a common route for delivering therapeutics in these studies, but formulating poorly water-soluble compounds like many KRAS G12C inhibitors can be challenging.

This document provides detailed application notes and protocols for the formulation of a representative KRAS G12C inhibitor, designated here as "Inhibitor 29," for oral gavage in mice. The following protocols are based on established methods for similar small molecule inhibitors and are intended to serve as a comprehensive guide for researchers.

Understanding the KRAS G12C Target

The KRAS protein is a key molecular switch in cellular signaling pathways that control cell proliferation and survival.[3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[4] This targeted approach has led to the development of several promising clinical candidates.

Signaling Pathway Overview

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Formulation Development for Oral Gavage

The primary challenge in formulating many kinase inhibitors, including putative KRAS G12C inhibitors, is their low aqueous solubility. A successful oral formulation for preclinical studies in mice must ensure consistent and adequate bioavailability to achieve therapeutic concentrations in vivo.

Common Formulation Strategies

Several approaches can be employed to formulate poorly soluble compounds for oral gavage. These typically involve the use of co-solvents, surfactants, and suspending agents to create a homogenous and stable preparation. Below are common vehicle systems that can be tested for "Inhibitor 29".

| Formulation Component | Purpose | Example Concentration |

| Suspending Agents | ||

| Methylcellulose (MC) | Increases viscosity to prevent sedimentation of suspended particles. | 0.5% - 1.0% (w/v) in water |

| Carboxymethyl cellulose (CMC) | Similar to methylcellulose, forms a stable suspension. | 0.2% - 0.5% (w/v) in water |

| Surfactants/Wetting Agents | ||

| Tween® 80 (Polysorbate 80) | Non-ionic surfactant that improves wetting of the drug particles, aiding in suspension and absorption. | 0.1% - 1.0% (v/v) |

| Co-solvents | ||

| Polyethylene glycol 400 (PEG400) | A water-miscible solvent that can dissolve a wide range of compounds. | 10% - 60% (v/v) |

| Dimethyl sulfoxide (DMSO) | A powerful solvent, often used in initial stock solutions. Its use in final formulations should be minimized due to potential toxicity. | < 10% (v/v) in the final formulation |

| Oils | ||

| Corn oil | A lipid-based vehicle that can be suitable for highly lipophilic compounds. | As the primary vehicle |

Recommended Screening Protocol for Formulation Selection

-

Solubility Assessment: Begin by determining the approximate solubility of "Inhibitor 29" in various individual solvents and vehicle systems. This will guide the selection of the most promising formulation approach.

-

Vehicle Screening: Prepare small-scale trial formulations using the vehicles listed in the table above.

-

Physical Stability: Observe the trial formulations for any signs of precipitation, crystallization, or phase separation over a period of at least 24 hours at room temperature and under refrigerated conditions.

-

Homogeneity: Ensure that the final formulation can be easily and uniformly resuspended with gentle agitation (e.g., vortexing) if it is a suspension.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of "this compound." The choice of protocol will depend on the physicochemical properties of the specific inhibitor.

Protocol 1: Suspension in Methylcellulose/Tween® 80

This is a commonly used formulation for compounds with low aqueous solubility.

Materials:

-

This compound

-

Methylcellulose (0.5% w/v) in sterile water

-

Tween® 80

-

Sterile water for injection

-

Mortar and pestle (optional, for particle size reduction)

-

Sonicator

-

Magnetic stirrer and stir bar

-

Sterile conical tubes

Procedure:

-

Prepare 0.5% Methylcellulose Solution:

-

Heat approximately one-third of the required volume of sterile water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring vigorously to disperse it.

-

Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

-

Allow the solution to cool to room temperature.

-

-

Weigh the Inhibitor:

-

Calculate the total amount of "Inhibitor 29" required based on the desired dose, concentration, and number of animals.

-

Accurately weigh the required amount of the inhibitor.

-

-

Prepare the Formulation:

-

Add a small amount of the 0.5% methylcellulose solution to the weighed inhibitor to create a paste. This can be done in a mortar or directly in a conical tube.

-

Add Tween® 80 to achieve a final concentration of 0.1% to 1.0% (v/v).

-

Gradually add the remaining 0.5% methylcellulose solution to the desired final volume while continuously stirring or vortexing.

-

Sonicate the suspension for 5-10 minutes to ensure uniform particle dispersion.

-

Continuously stir the final suspension using a magnetic stirrer to maintain homogeneity during dosing.

-

Protocol 2: Solution in PEG400/Water

This protocol is suitable if the inhibitor demonstrates sufficient solubility in a co-solvent system.

Materials:

-

This compound

-

Polyethylene glycol 400 (PEG400)

-

Sterile water for injection

-

Sonicator

-

Vortex mixer

-

Sterile conical tubes

Procedure:

-

Weigh the Inhibitor:

-

Accurately weigh the required amount of "Inhibitor 29."

-

-

Dissolve in PEG400:

-

Add the required volume of PEG400 to the inhibitor. The ratio of PEG400 to water will need to be optimized (e.g., 60:40 PEG400:water).

-

Vortex and sonicate the mixture until the inhibitor is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid compound degradation.

-

-

Add Water:

-

Slowly add the required volume of sterile water to the PEG400 solution while vortexing.

-

Observe the solution for any signs of precipitation. If the compound precipitates, a higher ratio of PEG400 may be necessary, or an alternative formulation approach should be considered.

-

-

Final Preparation:

-

Ensure the final solution is clear and free of any visible particles before administration.

-

Formulation and Dosing Workflow

The following diagram outlines the general workflow for preparing and administering the oral gavage formulation.

Caption: Workflow for formulation and oral gavage.

Quality Control and Best Practices

-

Fresh Preparation: It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, stability should be thoroughly evaluated.

-

Dose Volume: The typical oral gavage volume for mice is 5-10 mL/kg. The final concentration of the formulation should be adjusted to achieve the desired dose within this volume.

-

Homogeneity During Dosing: For suspensions, it is crucial to ensure the formulation is continuously mixed during the dosing of multiple animals to prevent settling and ensure each animal receives a consistent dose.

-

Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

-

Record Keeping: Maintain detailed records of all formulation components, concentrations, preparation methods, and observations.

Conclusion

The successful preclinical evaluation of novel KRAS G12C inhibitors like "Inhibitor 29" is highly dependent on the development of appropriate and reproducible oral formulations. By systematically screening various vehicle systems and following standardized protocols, researchers can ensure consistent drug exposure in mouse models, leading to reliable and translatable in vivo efficacy and pharmacokinetic data. The protocols and guidelines presented here provide a solid foundation for this critical aspect of preclinical drug development.

References

- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C | KRAZATI® (adagrasib) for CRC [krazatihcp.com]

Application Notes and Protocols: Measuring pERK Inhibition by KRAS G12C Inhibitor 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state.[3] This leads to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade, which promotes uncontrolled cell proliferation.[1][4]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[1][4] These inhibitors, such as KRAS G12C inhibitor 29 (a compound identified in patent WO2021252339A1), bind to KRAS G12C and lock it in an inactive state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK pathway.[5][6]

A critical method for evaluating the pharmacodynamic efficacy of these inhibitors is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream node in the pathway. A reduction in phosphorylated ERK (pERK) levels in inhibitor-treated cancer cells serves as a direct biomarker of on-target activity. This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation by this compound using Western blot analysis.

KRAS/MAPK Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical KRAS/MAPK signaling pathway and the mechanism of action for a KRAS G12C inhibitor. The inhibitor covalently binds to the inactive (GDP-bound) KRAS G12C protein, preventing its activation and subsequent phosphorylation cascade.

Caption: The KRAS/MAPK signaling pathway. This compound traps KRAS in an inactive state, blocking downstream ERK phosphorylation.

Quantitative Data Summary

The potency of KRAS G12C inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) for pERK reduction in relevant cancer cell lines. While specific data for "inhibitor 29" is not publicly available, the following table presents representative data for other well-characterized KRAS G12C inhibitors to serve as a reference for experimental design.

| Inhibitor Name | Cell Line | Cancer Type | pERK Inhibition IC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 | NSCLC | ~2.5 - 10 | [7] |

| Adagrasib (MRTX849) | NCI-H358 | NSCLC | ~5 - 15 | [8] |

| Divarasib (GDC-6036) | NCI-H358 | NSCLC | ~1 - 5 | [9] |

| Compound A | MiaPaCa-2 | Pancreatic | ~4 | [2] |

| Compound A | NCI-H358 | NSCLC | ~6 | [2] |

| MRTX-1257 | mKRC.1 | NSCLC (murine) | ~1 - 10 | [10] |

Experimental Workflow

The overall workflow for assessing pERK inhibition involves treating KRAS G12C mutant cells with the inhibitor, preparing cell lysates, and analyzing protein levels via Western blot.

Caption: A comprehensive workflow for the Western blot analysis of pERK inhibition by this compound.

Detailed Experimental Protocol

This protocol details the steps for conducting a Western blot to measure the dose-dependent inhibition of ERK phosphorylation in KRAS G12C mutant cancer cells.

Materials and Reagents

-

Cell Lines: NCI-H358 (NSCLC, KRAS G12C heterozygous), MIA PaCa-2 (Pancreatic, KRAS G12C homozygous).

-

Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The addition of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[10]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.

-

Transfer: PVDF membrane, transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[10]

-

Primary Antibodies:

-

Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.

-

Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK) antibody.

-

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Buffers: Phosphate-Buffered Saline (PBS), TBST.

Step-by-Step Procedure

1. Cell Culture and Treatment

-

Culture NCI-H358 or MIA PaCa-2 cells in appropriate media until they reach 70-80% confluency in 6-well plates.

-

Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0 (DMSO vehicle), 1, 10, 50, 100, 500, and 1000 nM.

-

Remove the old media and treat the cells with the inhibitor-containing media.

-

Incubate the cells for 2 to 4 hours at 37°C. This time point is often sufficient to observe maximal pERK inhibition before potential feedback mechanisms reactivate the pathway.[11]

2. Cell Lysis and Protein Quantification

-

After incubation, place the culture plates on ice.

-

Aspirate the media and wash the cells twice with ice-cold PBS.[3]

-

Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[3]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.[2]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x SDS sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

-

Run the gel until adequate separation of protein bands is achieved (p44/42 ERK migrates at ~42-44 kDa).

-

Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is pre-activated with methanol.

4. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Re-probing for Total ERK

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Image the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.

-

Stripping and Re-probing (Recommended): To ensure accurate normalization, the same membrane should be probed for total ERK.

-

Strip the membrane using a commercial stripping buffer or a mild stripping protocol.

-

Wash the membrane thoroughly, re-block, and then incubate with the primary antibody for Total ERK.

-

Repeat the secondary antibody and detection steps as described above.

-

6. Data Analysis

-

Use imaging software to perform densitometry on the bands corresponding to pERK and Total ERK.

-

For each sample, calculate the ratio of the pERK signal to the Total ERK signal to normalize for any variations in protein loading.

-

Plot the normalized pERK levels against the log of the inhibitor concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.

Troubleshooting Common Issues

-

Weak or No Signal:

-

Ensure phosphatase inhibitors were added to the lysis buffer; phosphorylated proteins are labile.[10]

-

Increase the amount of protein loaded onto the gel.

-

Optimize the primary antibody concentration or increase incubation time (overnight at 4°C).

-

-

High Background:

-

Ensure blocking is sufficient (at least 1 hour).

-

Use 5% BSA instead of milk for blocking when detecting phosphoproteins.[10]

-

Increase the number and duration of washes.

-

Add 0.05% Tween-20 to the antibody dilution buffer.

-

-

Nonspecific Bands:

-

Reduce the primary antibody concentration.

-

Ensure the specificity of the primary antibody for the target.

-

Ensure complete cell lysis and sample preparation to avoid protein degradation.

-

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing KRAS G12C Inhibitor-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this specific mutation, particularly in non-small cell lung cancer (NSCLC).[1][2] Drugs such as sotorasib and adagrasib have shown clinical efficacy; however, the emergence of acquired resistance limits their long-term effectiveness.[1][3] To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust in vitro models of acquired resistance are essential.[4][5]

These application notes provide detailed protocols for generating and characterizing KRAS G12C inhibitor-resistant cancer cell lines. The methodologies described herein are based on established techniques of long-term drug exposure and dose escalation.[4][6][7]

Data Presentation

Table 1: Baseline IC50 Values of KRAS G12C Inhibitors in Sensitive NSCLC Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib in various KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, which can be considered as the parental, sensitive lines for developing resistant models.

| Cell Line | KRAS G12C Inhibitor | IC50 (µM) | Reference |

| H358 | Sotorasib | 0.13 | [1] |

| H23 | Sotorasib | 3.2 | [1] |

| SW1573 | Sotorasib | 9.6 | [1] |

| H23 | Adagrasib | Not Specified | [1] |

| SW1573 | Adagrasib | Not Specified | [1] |

Table 2: Characterization of a Sotorasib-Resistant H23 Cell Line Model

This table exemplifies the expected shift in IC50 values upon the successful generation of a resistant cell line.

| Cell Line | Treatment | IC50 of Sotorasib (µM) | Fold Increase in Resistance |

| H23 Parental | DMSO (Vehicle) | 3.2 | 1x |

| H23-SR | Sotorasib (IC50) | >10 | >3.1x |

SR: Sotorasib-Resistant

Experimental Protocols

Protocol 1: Determination of Initial Inhibitor Concentration (IC50)

Before initiating the long-term drug exposure to generate resistant cell lines, it is crucial to determine the baseline sensitivity of the parental cell line to the specific KRAS G12C inhibitor.

Materials:

-

KRAS G12C-mutant cancer cell line (e.g., H358, H23, SW1573)

-

Complete cell culture medium

-

KRAS G12C inhibitor (e.g., sotorasib, adagrasib)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of the KRAS G12C inhibitor in complete cell culture medium. It is recommended to use a concentration range that brackets the expected IC50 value.[1]

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72 hours under standard cell culture conditions.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Generation of Resistant Cell Lines by Dose Escalation

This protocol describes a stepwise method for inducing drug resistance by exposing cancer cells to gradually increasing concentrations of a KRAS G12C inhibitor over an extended period.

Materials:

-

Parental KRAS G12C-mutant cancer cell line

-

Complete cell culture medium

-

KRAS G12C inhibitor (e.g., sotorasib, adagrasib)

-

Cell culture flasks

-

Cryopreservation medium

Procedure:

-

Initiation of Culture: Begin by culturing the parental cell line in the presence of the KRAS G12C inhibitor at a concentration equal to its predetermined IC50.[1]

-

Monitoring and Maintenance: Closely monitor the cell culture for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die. Maintain the culture by replacing the medium with fresh inhibitor-containing medium every 3-4 days.

-

Expansion of Surviving Cells: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them into new flasks with the same concentration of the inhibitor.

-

Dose Escalation: After the cells have adapted to the initial inhibitor concentration and exhibit stable growth, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

-

Iterative Process: Repeat steps 2-4 for each incremental increase in inhibitor concentration. This process can take several months to achieve a high level of resistance.

-

Cryopreservation: At each stage of dose escalation, it is crucial to cryopreserve vials of cells. This provides a backup in case of culture loss at higher concentrations and allows for later characterization of resistance mechanisms at different stages.

-

Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate steadily at a concentration significantly higher than the initial IC50 of the parental line (e.g., 5-10 fold or higher).

Protocol 3: Single-Cell Cloning of Resistant Populations

To ensure a genetically homogenous population for downstream analysis, it is recommended to perform single-cell cloning of the bulk-resistant culture.

Materials:

-

Bulk-resistant cell population

-

Complete cell culture medium with the corresponding final concentration of the KRAS G12C inhibitor

-

96-well plates

-

FACS (Fluorescence-Activated Cell Sorter) or limiting dilution supplies

Procedure (Limiting Dilution Method):

-

Prepare a single-cell suspension of the resistant cell line.

-

Perform a serial dilution of the cell suspension in complete medium containing the inhibitor to a final concentration of approximately 1 cell per 100 µL.

-

Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. Statistically, this will result in some wells containing a single cell.

-

Incubate the plates under standard cell culture conditions.

-

Monitor the wells for the formation of single colonies.

-

Once colonies are established, expand the single-cell clones in progressively larger culture vessels.

-